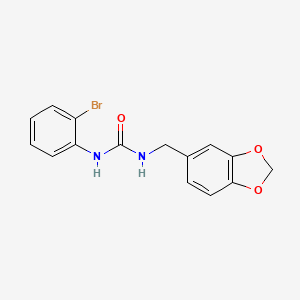![molecular formula C21H24N2O3 B4750361 ethyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate](/img/structure/B4750361.png)
ethyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate
描述
Ethyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate, also known as EPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of ethyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate is not fully understood, but it has been proposed that ethyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate inhibits the activity of the proteasome, a large protein complex that is responsible for degrading damaged or misfolded proteins. By inhibiting the proteasome, ethyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate may cause the accumulation of toxic proteins and induce apoptosis in cancer cells. Additionally, ethyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate may inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
ethyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate has been shown to have various biochemical and physiological effects, including inhibiting cell proliferation, inducing apoptosis, reducing oxidative stress, and inhibiting the production of pro-inflammatory cytokines. ethyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate has also been found to have low toxicity and is well-tolerated in animal studies.
实验室实验的优点和局限性
One of the advantages of using ethyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate in lab experiments is its high purity, which ensures accurate and reproducible results. ethyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate also has low toxicity and is well-tolerated in animal studies, making it a suitable candidate for further preclinical studies. However, one limitation of using ethyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
未来方向
There are several future directions for the research on ethyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate. One area of interest is the development of ethyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate analogs with improved solubility and efficacy. Another direction is the investigation of the potential therapeutic applications of ethyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate in other diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, the mechanism of action of ethyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate needs to be further elucidated to fully understand its therapeutic potential.
科学研究应用
Ethyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate has been studied extensively for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer research, ethyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate has been shown to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells, by inducing apoptosis and inhibiting cell proliferation. ethyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, ethyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
ethyl 3-[[4-(pyrrolidin-1-ylmethyl)benzoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-2-26-21(25)18-6-5-7-19(14-18)22-20(24)17-10-8-16(9-11-17)15-23-12-3-4-13-23/h5-11,14H,2-4,12-13,15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJDVIFTJORUHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-({[4-(pyrrolidin-1-ylmethyl)phenyl]carbonyl}amino)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4750280.png)

![1-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4750293.png)

![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-propoxybenzamide](/img/structure/B4750319.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4750320.png)
![2-[(4-chlorobenzyl)thio]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4750335.png)
![5-(4-methoxyphenyl)-2-methyl-3-[(2-methyl-1-piperidinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4750340.png)
![5-[(tert-butylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B4750347.png)
![ethyl 4-[(2-hydroxyethyl)amino]-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B4750350.png)

![3-{4-[(dimethylamino)sulfonyl]phenyl}-N-propylpropanamide](/img/structure/B4750369.png)
![N-(4-sec-butylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4750378.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B4750392.png)